molecular formula C13H15N3S2 B14409558 methyl N-(1-isoquinolin-1-ylethylamino)carbamodithioate CAS No. 87555-66-6

methyl N-(1-isoquinolin-1-ylethylamino)carbamodithioate

Cat. No.: B14409558
CAS No.: 87555-66-6
M. Wt: 277.4 g/mol
InChI Key: VDGOHNURHQMEAK-UHFFFAOYSA-N
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Description

Methyl N-(1-isoquinolin-1-ylethylamino)carbamodithioate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(1-isoquinolin-1-ylethylamino)carbamodithioate typically involves the reaction of isoquinoline derivatives with carbamodithioate compounds under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, where isoquinoline derivatives are reacted with carbamodithioate compounds in the presence of a palladium catalyst and a base . The reaction conditions often include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(1-isoquinolin-1-ylethylamino)carbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium iodide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halides, alkoxides.

Scientific Research Applications

Methyl N-(1-isoquinolin-1-ylethylamino)carbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(1-isoquinolin-1-ylethylamino)carbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may interfere with cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(1-isoquinolin-1-ylethylamino)carbamodithioate is unique due to its specific structure, which combines the isoquinoline moiety with a carbamodithioate group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

87555-66-6

Molecular Formula

C13H15N3S2

Molecular Weight

277.4 g/mol

IUPAC Name

methyl N-(1-isoquinolin-1-ylethylamino)carbamodithioate

InChI

InChI=1S/C13H15N3S2/c1-9(15-16-13(17)18-2)12-11-6-4-3-5-10(11)7-8-14-12/h3-9,15H,1-2H3,(H,16,17)

InChI Key

VDGOHNURHQMEAK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC2=CC=CC=C21)NNC(=S)SC

Origin of Product

United States

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